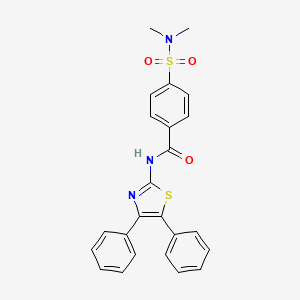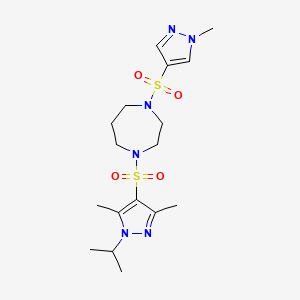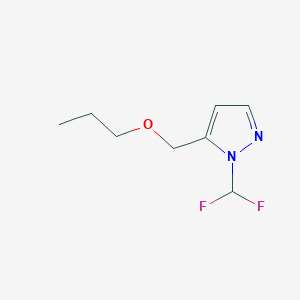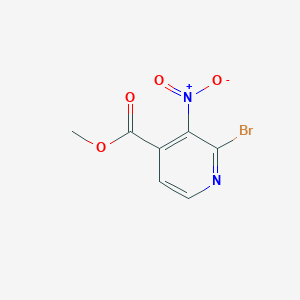![molecular formula C20H16ClN3O3S B2509733 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione CAS No. 899782-20-8](/img/structure/B2509733.png)
1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione” is a complex organic molecule. It contains a diazaspiro ring, a common motif in organic chemistry involving two nitrogen atoms in a spirocyclic arrangement. It also has a phenyl group (a benzene ring), a nitro group (-NO2), and a thione group (=S), which may confer specific chemical properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely quite complex. The diazaspiro ring provides a rigid, three-dimensional structure, while the phenyl, nitro, and thione groups may contribute to the compound’s reactivity. The nitro group is a strong electron-withdrawing group, which could make the compound more reactive .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the nitro, thione, and phenyl groups. The nitro group is a strong electron-withdrawing group and could be reduced to an amine. The thione group might undergo reactions similar to carbonyl compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. The presence of a nitro group could make the compound more polar, potentially affecting its solubility in different solvents .Aplicaciones Científicas De Investigación
Synthesis and Reactivity
The compound 1-(4-Chloro-3-nitrobenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione showcases its potential in the realm of organic synthesis, particularly in the synthesis of heterocyclic compounds. In studies exploring 1,3-dipolar cycloadditions, similar structures have been shown to undergo reactions that yield diverse heterocyclic products. For example, the reaction of benzonitrilium-p-nitrobenzylide with highly strained spiro compounds like 2-phenyl-1-azaspiro[2.2]pent-1-ene results in the formation of cycloadducts that can be thermally converted into dihydrobenzo[f]quinazoline and pyrimidine derivatives (TsugeOtohiko & WatanabeHiroyuki, 1979). This reactivity pattern highlights the utility of the compound in generating structurally complex and biologically relevant molecules.
Multicomponent Reactions
The versatility of this compound is further demonstrated through its involvement in multicomponent reactions. A four-component reaction involving 2-formylbenzoic acid, malononitrile, isocyanides, and primary alkyl amines has been developed to efficiently prepare a variety of diazaspiro[4.4]nonane derivatives. This process showcases high atom economy and the ability to generate compounds with potential biological activity by simply altering reaction conditions (Ebrahim Soleimani et al., 2013).
Mecanismo De Acción
Target of Action
Compounds with nitro groups have been found to interact with various enzymes and proteins in the body .
Mode of Action
The nitro group (−NO2) in the compound is a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures. The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen . This could influence the way the compound interacts with its targets.
Biochemical Pathways
Without specific information on the compound, it’s difficult to determine the exact biochemical pathways it might affect. Nitro compounds can participate in various biochemical reactions due to their reactivity .
Pharmacokinetics
The nitro group’s polar character can influence the compound’s volatility and solubility, which can affect its absorption, distribution, metabolism, and excretion .
Result of Action
Nitro compounds can have various effects depending on their structure and the targets they interact with .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. The nitro group in the compound can react under certain conditions, which could potentially affect its action .
Direcciones Futuras
Propiedades
IUPAC Name |
(4-chloro-3-nitrophenyl)-(2-phenyl-3-sulfanylidene-1,4-diazaspiro[4.4]non-1-en-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O3S/c21-15-9-8-14(12-16(15)24(26)27)18(25)23-19(28)17(13-6-2-1-3-7-13)22-20(23)10-4-5-11-20/h1-3,6-9,12H,4-5,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKLORFZZMRKNOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)N=C(C(=S)N2C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![5-[(2,5-Dimethylphenyl)methoxy]-2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]pyran-4-one](/img/structure/B2509663.png)
![N-{2-[1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2509664.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(2-thienyl)acetamide](/img/structure/B2509665.png)
![Ethyl 2-((3-(4-chlorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2509667.png)

![[1-(Methoxymethyl)cyclopent-2-en-1-yl]methanol](/img/structure/B2509669.png)
![Methyl[2-(4H-1,2,4-triazol-4-yl)ethyl]amine dihydrochloride](/img/structure/B2509672.png)
